molecular formula C15H24N2O3 B1309891 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine CAS No. 57645-65-5

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine

Cat. No. B1309891
CAS RN: 57645-65-5
M. Wt: 280.36 g/mol
InChI Key: FRZBIKUJFOMWQK-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine is a chemical compound that is part of a broader class of benzylpiperidine derivatives. These compounds are of interest due to their potential biological activities, including their interactions with various neurotransmitter transporters and their potential to possess CNS activity . The trimethoxybenzyl group attached to the piperidine ring is a common feature in molecules that have been studied for their cerebral vasodilating activities .

Synthesis Analysis

The synthesis of related compounds often involves the condensation of a trimethoxybenzyl chloride with different amines, as described in the synthesis of various trimethoxybenzyl derivatives . Additionally, the nucleophilic ring-opening reactions of epoxypiperidines with amines have been investigated, which could potentially be applied to the synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine . The synthesis of structurally related compounds has also been reported, where the Grignard reaction, followed by several steps including substitution and reduction, is used to obtain the desired amine .

Molecular Structure Analysis

The molecular structure of benzylpiperidine derivatives can be quite complex, with the potential for various isomers and conformations. For instance, the three-dimensional structures of trimethylamino(amido)piperidines have been studied using NMR spectroscopy, which could provide insights into the conformational preferences of the trimethoxybenzylpiperidin-4-amine molecule . The absolute configuration of enantiomers in structurally related compounds has been determined through X-ray crystallography, which is crucial for understanding the bioactive conformations .

Chemical Reactions Analysis

The chemical reactions involving benzylpiperidine derivatives can include nucleophilic ring-opening reactions, as well as reactions involving the exocyclic N-atom at the 3-position of the piperidine ring . These reactions can lead to the formation of various substituted derivatives, which can significantly alter the biological activity of the compounds. The nature of substitutions on the phenyl ring, for example, has been shown to be important for activity at the dopamine transporter .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine would likely be influenced by the trimethoxybenzyl group and the piperidine ring. The presence of the trimethoxybenzyl group has been associated with potent cerebral vasodilating activities in related compounds . The synthesis and receptor binding assays of structurally related compounds have provided insights into their affinity for various receptors, which could be indicative of the properties of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine .

Scientific Research Applications

Synthesis and Derivative Applications

The synthesis of 1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine derivatives has been explored for their potential central nervous system (CNS) activity. Abo-Sier et al. (1977) described the condensation of 3,4,5-trimethoxybenzyl chloride with various amines, including piperidine, to yield trimethoxybenzyl derivatives potentially active in the CNS. Additionally, the study involved synthesizing alpha-[3,4,5-trimethoxybenzamido]-glutarimide through acylation and dehydration processes, suggesting a method for producing compounds with possible therapeutic applications (A. H. Abo-Sier, M. Badran, M. Khalifa, 1977).

Anti-Ischemic Activity

Kostochka et al. (2019) synthesized benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines, including the lead compound 2,2,6,6-tetramethyl-N-(3,4,5-trimethoxybenzyl)piperidin-4-amine, which exhibited significant anti-ischemic activity in rats. This study highlights the therapeutic potential of such compounds in myocardial ischemia, demonstrating greater efficacy than the reference drug trimetazidine (L. M. Kostochka, S. Kryzhanovskii, I. Tsorin, M. Vititnova, V. Stolyaruk, 2019).

Pharmaceutical Synthesis Improvements

Ping (2003) researched a new synthesis method for trimetazidine hydrochloride, starting from 1,2,3-trimethoxybenzene and involving a condensation process with piperazine hexahydrate. This method aimed at an industrial application with lower cost, fewer steps, simpler operations, and mild reaction conditions, indicating the significance of such synthetic approaches in pharmaceutical manufacturing (X. Ping, 2003).

Anthelminthic Activity

Investigations into the anthelminthic activity of esters of 3,4,5-trimethoxybenzoic acid, including those with rests of piperidine, showed significant efficacy against nematodes. Specifically, the 3-(Perhydroazepinyl)-propyl ester displayed strong activity, suggesting the potential for developing new therapeutic agents against parasitic worms (R. Glinka, M. Grzywacz, B. Kotełko, M. Majchrzak, H. Malinowski, H. Mikołajewska, E. Mikiciuk-Olasik, J. Szkukliński, 1980).

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-18-13-8-11(9-14(19-2)15(13)20-3)10-17-6-4-12(16)5-7-17/h8-9,12H,4-7,10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZBIKUJFOMWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxybenzyl)piperidin-4-amine

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